molecular formula C24H20ClN3O2 B3555492 5-chloro-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide

5-chloro-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide

Cat. No. B3555492
M. Wt: 417.9 g/mol
InChI Key: HSBJZBGQEIEBNV-UHFFFAOYSA-N
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Description

5-chloro-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide is a complex organic compound. It is part of a class of compounds known as pyrazoles, which are known for their diverse pharmacological effects . Pyrazole derivatives have been synthesized and studied for their potential cytotoxic properties .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various steps with acceptable reaction procedures and quantitative yields . The structures of the synthesized compounds are verified using techniques such as elemental microanalysis, FTIR, and 1H NMR .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by 1H NMR, 13C NMR, IR, HRMS, and ESI–MS spectra . Molecular modeling studies and ADME calculations of the novel synthesized derivatives are in adequate consent with the pharmacological screening results .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole derivatives are complex and involve multiple steps . The derivatives embedded electron-donating and electron-withdrawing groups exhibited more potential cytotoxic activity compared to standard with IC50 values .

properties

IUPAC Name

5-chloro-N-[(1,3-diphenylpyrazol-4-yl)methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O2/c1-30-22-13-12-19(25)14-21(22)24(29)26-15-18-16-28(20-10-6-3-7-11-20)27-23(18)17-8-4-2-5-9-17/h2-14,16H,15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBJZBGQEIEBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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